molecular formula C22H22FN3O3 B3009654 N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-99-6

N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Katalognummer: B3009654
CAS-Nummer: 899749-99-6
Molekulargewicht: 395.434
InChI-Schlüssel: YOGKOVDFLUFCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide features a pyrrolo[1,2-a]pyrazine core substituted at the 1-position with a 4-fluorophenyl group and at the 2-position with a carboxamide-linked 2,3-dimethoxyphenyl moiety. This structure combines a bicyclic heterocycle with electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGKOVDFLUFCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C19H19FN4O2
  • Molecular Weight : 348.38 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity in inhibiting the growth of bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 0.5 to 1.0 μg/mL against tested strains of Staphylococcus aureus and Escherichia coli.
  • Minimum Bactericidal Concentration (MBC) : The MBC values were found to be similar to MIC values, indicating a bactericidal effect.

The antimicrobial action of N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide appears to involve:

  • Disruption of Cell Membrane Integrity : Studies suggest that the compound disrupts the bacterial cell membrane, leading to leakage of intracellular contents.
  • Inhibition of Biofilm Formation : The compound significantly inhibits biofilm formation in Staphylococcus epidermidis, which is crucial for its pathogenicity.

Study 1: In Vitro Antimicrobial Evaluation

A comprehensive study evaluated the in vitro antimicrobial activities of several derivatives including N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. The study highlighted:

  • Synergistic Effects : The compound exhibited synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole.
  • Resistance Studies : Single-point resistance studies indicated that the compound could overcome resistance mechanisms in certain bacterial strains .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications in substituents on the pyrrolo[1,2-a]pyrazine core significantly influenced biological activity. Key findings include:

  • Optimal Substituents : Substituents at positions 2 and 4 on the phenyl rings enhanced potency.
  • Comparative Analysis : A comparative analysis with other similar compounds showed that slight structural changes could lead to significant differences in biological efficacy .

Data Tables

Property Value
Molecular FormulaC19H19FN4O2
Molecular Weight348.38 g/mol
MIC against S. aureus0.5 - 1.0 μg/mL
MBC against E. coliSimilar to MIC
Compound MIC (μg/mL) MBC (μg/mL)
N-(2,3-dimethoxyphenyl)...0.50.5
Ciprofloxacin0.250.5
Ketoconazole0.51.0

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C22H22FN3O3
  • Molecular Weight : 395.434 g/mol
  • IUPAC Name : N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

The compound features a pyrrolo[1,2-a]pyrazine core structure that is known for its biological activity. The presence of the dimethoxyphenyl and fluorophenyl groups enhances its pharmacological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit potential anticancer properties. For instance, studies have focused on the ability of pyrrolo[1,2-a]pyrazine derivatives to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

  • Case Study : A related compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antiviral Properties

Recent investigations into the antiviral potential of pyrrolo[1,2-a]pyrazines have shown promising results against viral infections such as dengue virus. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteases.

  • Case Study : A study on related pyrazole derivatives indicated their effectiveness as inhibitors for dengue virus type 2 NS2B/NS3 serine protease . This suggests that N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide could similarly exhibit antiviral activity.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases. Compounds with similar functionalities have been shown to protect neuronal cells from oxidative stress and apoptosis.

  • Research Insight : Investigations into the neuroprotective mechanisms of related compounds suggest that they may modulate neuroinflammatory responses and enhance neuronal survival .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

The target compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide family. Key analogues include:

Compound Name Pyrrolo Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1-(4-fluorophenyl) N-(2,3-dimethoxyphenyl) Not explicitly provided
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1-(4-ethoxyphenyl) N-(2,6-difluorophenyl) C₂₂H₂₁F₂N₃O₂ 409.42
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1-(4-fluorophenyl) N-(tert-butyl) C₁₈H₂₂FN₃O 315.39
Key Observations:
  • Substituent Positioning : The target compound’s 2,3-dimethoxyphenyl group contrasts with the 2,6-difluorophenyl () and tert-butyl () substituents. Methoxy groups enhance electron density and hydrophilicity compared to halogens or alkyl chains .
  • In contrast, ’s compound uses a 4-ethoxyphenyl group, which may increase lipophilicity .

Comparison with Non-Pyrrolo[1,2-a]Pyrazine Analogues

  • Pyrazoline Derivatives : describes N-substituted pyrazolines with 4-fluorophenyl groups. While their core differs, substituent analysis (e.g., halogen vs. methoxy) highlights common strategies for tuning molecular conformation and reactivity .
  • Pyrrolo[1,2-b]Pyridazines : ’s patent compound features a pyrrolo[1,2-b]pyridazine core with difluorophenyl substituents. The heterocycle’s altered ring system likely impacts binding interactions compared to pyrrolo[1,2-a]pyrazines .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The tert-butyl group () increases hydrophobicity (ClogP ≈ 3.5), whereas methoxy groups (target compound) balance hydrophilicity and moderate lipophilicity. Ethoxy () further elevates ClogP relative to methoxy .
  • Electron Effects: Methoxy donors may enhance resonance stabilization of the carboxamide, while fluorine’s electronegativity could polarize adjacent bonds, affecting solubility and metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.